

# Physical and chemical properties of (2,6-Dibromophenyl)methanamine

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## Compound of Interest

Compound Name: (2,6-Dibromophenyl)methanamine

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An In-Depth Technical Guide to (2,6-Dibromophenyl)methanamine

## Abstract

**(2,6-Dibromophenyl)methanamine** (CAS No. 1214332-14-5) is a halogenated aromatic amine that serves as a crucial and versatile building block in modern synthetic chemistry. Its unique structural arrangement, featuring a reactive primary amine and two ortho-positioned bromine atoms on a phenyl ring, offers a strategic platform for the synthesis of complex molecular architectures. The sterically hindered environment and the potential for diverse functionalization through both the amine and the aryl bromide moieties make it a compound of significant interest for researchers in medicinal chemistry, drug development, and materials science. This guide provides a comprehensive overview of its core physical and chemical properties, characteristic spectroscopic signatures, logical synthetic pathways, and key reactivity patterns. By grounding this analysis in established chemical principles, we aim to equip researchers and drug development professionals with the technical insights necessary to effectively utilize this compound in their synthetic endeavors.

## Core Physicochemical and Structural Data

The fundamental properties of a chemical reagent are paramount to its effective application in synthesis. The defining characteristics of **(2,6-Dibromophenyl)methanamine** are summarized below, providing a foundational dataset for experimental design. The presence of two heavy bromine atoms significantly influences its molecular weight and likely its physical state compared to non-halogenated analogues.

Property	Value	Source(s)
CAS Number	1214332-14-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> Br <sub>2</sub> N	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	264.95 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Purity (Typical)	≥95%	<a href="#">[1]</a>
SMILES	NCc1c(Br)cccc1Br	<a href="#">[1]</a>
Storage Conditions	Sealed in a dry, dark environment at 2-8°C	<a href="#">[2]</a>

## Spectroscopic Characterization: A Validating Fingerprint

The structural elucidation of **(2,6-Dibromophenyl)methanamine**, and any derivative thereof, relies on a combination of standard spectroscopic techniques. Understanding the expected spectral features provides a self-validating system for confirming the identity and purity of the material before its use in subsequent reactions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. The aminomethyl protons (-CH<sub>2</sub>-NH<sub>2</sub>) would likely appear as a singlet around 3.8-4.2 ppm. The two protons of the primary amine (-NH<sub>2</sub>) would present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The aromatic region would display a characteristic pattern for a 1,2,3-trisubstituted benzene ring: a triplet for the proton at the 4-position (para to the CH<sub>2</sub>NH<sub>2</sub>) and a doublet for the two equivalent protons at the 3- and 5-positions (meta to the CH<sub>2</sub>NH<sub>2</sub>).
- <sup>13</sup>C NMR: The carbon NMR spectrum would confirm the number of unique carbon environments. Six distinct signals are expected: one for the aliphatic -CH<sub>2</sub>- carbon, and five

for the aromatic carbons (with the two C-Br carbons being equivalent, and the two C-H carbons meta to the aminomethyl group also being equivalent). The carbons bearing bromine atoms would appear significantly downfield.

## Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

- N-H Stretch: A primary amine is characterized by a two-pronged absorption in the 3300-3500  $\text{cm}^{-1}$  region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
- C-H Stretch: Aromatic C-H stretching will be observed just above 3000  $\text{cm}^{-1}$ , while the aliphatic C-H stretching from the methylene group will appear just below 3000  $\text{cm}^{-1}$ .
- C=C Stretch: Aromatic ring stretching vibrations typically produce several sharp peaks in the 1450-1600  $\text{cm}^{-1}$  region.
- C-Br Stretch: The carbon-bromine bond vibration is expected in the fingerprint region, typically between 500-650  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition. For **(2,6-Dibromophenyl)methanamine**, the most telling feature is the isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly a 1:1 ratio. Therefore, the molecular ion peak ( $\text{M}^+$ ) will appear as a characteristic triplet of peaks:

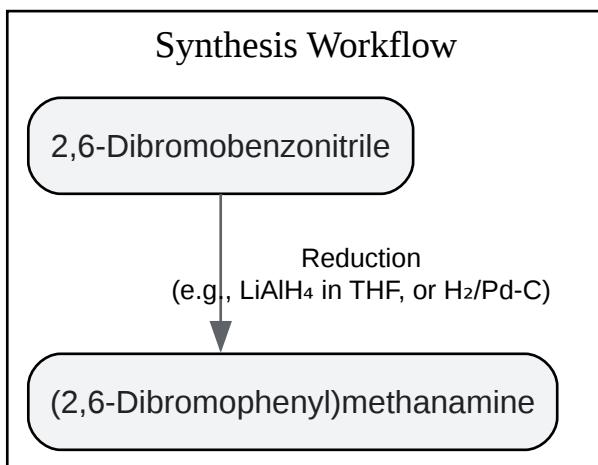
- $\text{M}^+$ : Corresponding to the molecule containing two  $^{79}\text{Br}$  atoms.
- $[\text{M}+2]^+$ : Corresponding to the molecule containing one  $^{79}\text{Br}$  and one  $^{81}\text{Br}$  atom (highest abundance).
- $[\text{M}+4]^+$ : Corresponding to the molecule containing two  $^{81}\text{Br}$  atoms. The relative intensities of these peaks will be approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.

# Synthesis and Reactivity Profile

The utility of **(2,6-Dibromophenyl)methanamine** stems from its logical synthesis and the versatile reactivity of its constituent functional groups.

## Proposed Synthetic Pathway

A common and efficient method for the synthesis of benzylamines is the reduction of the corresponding benzonitrile. This approach is highly effective and avoids the potential side reactions associated with methods like the Gabriel synthesis or direct amination of a benzyl halide, especially with a sterically hindered substrate.



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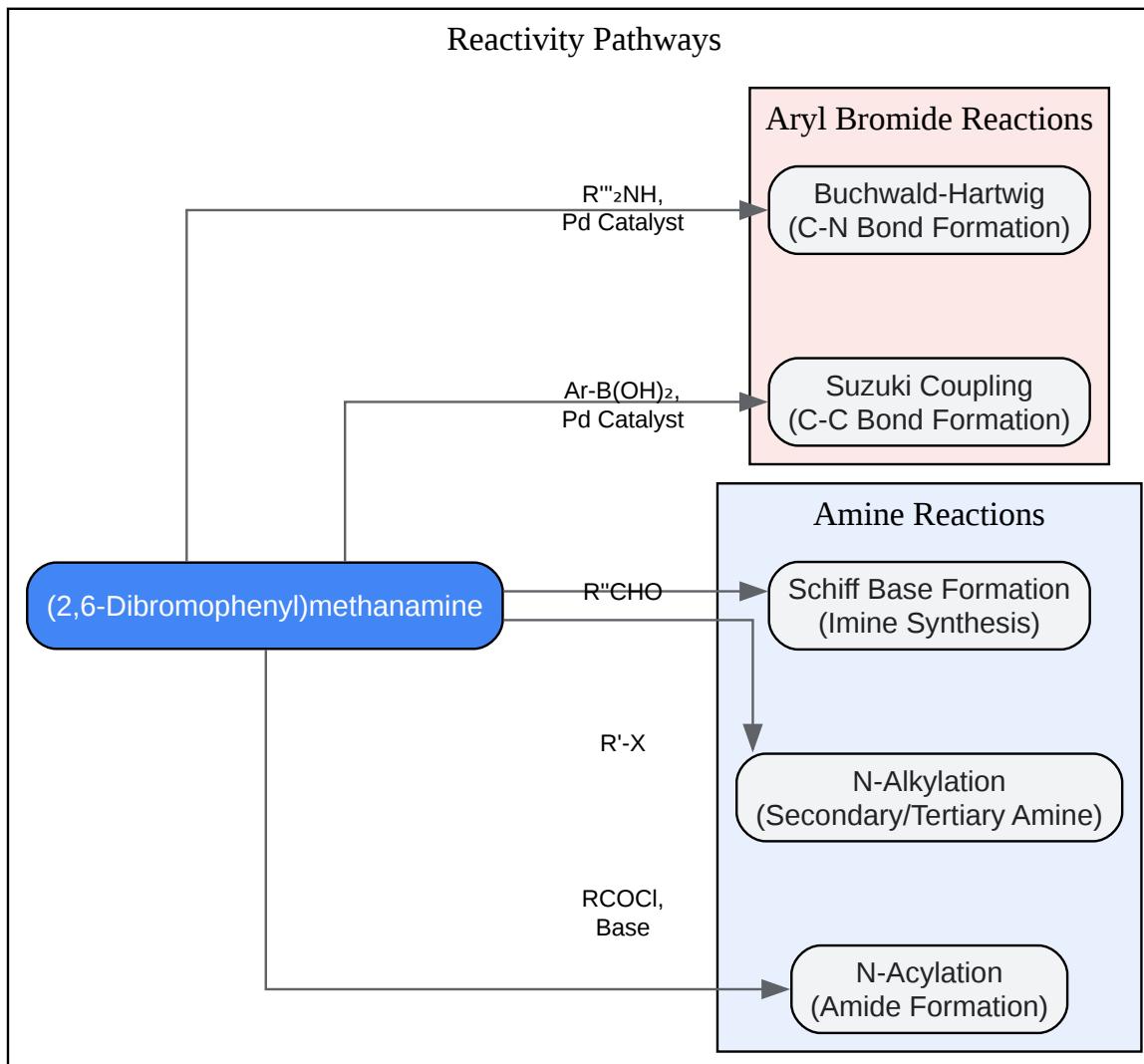
Caption: Proposed synthesis of **(2,6-Dibromophenyl)methanamine**.

Causality Behind Experimental Choice: The reduction of a nitrile to a primary amine is a high-yielding and clean transformation. Using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH<sub>4</sub>) ensures complete conversion. Alternatively, catalytic hydrogenation offers a milder, industrially scalable option. This pathway is chosen for its directness and functional group tolerance.

## Core Reactivity

The molecule's reactivity is dictated by its two primary functional centers: the nucleophilic primary amine and the two aryl bromide positions, which are amenable to metal-catalyzed

cross-coupling reactions.



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Caption: Key reactivity pathways for **(2,6-Dibromophenyl)methanamine**.

- **Amine-Centric Reactions:** The primary amine is a potent nucleophile and a key site for elaboration. It readily undergoes acylation to form amides, alkylation to yield secondary or tertiary amines, and condensation with aldehydes or ketones to form imines (Schiff bases). These are foundational reactions in the construction of pharmaceutical scaffolds.

- **Aryl Bromide-Centric Reactions:** The two bromine atoms are handles for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling (with boronic acids) or the Buchwald-Hartwig amination (with amines), allow for the introduction of diverse aryl, alkyl, or amino substituents. The ortho-position of the bromines relative to the aminomethyl group introduces steric hindrance that can be exploited for selective or stepwise functionalization, adding a layer of strategic control to synthetic design.

## Application in Drug Discovery and Development

The structural motifs present in **(2,6-Dibromophenyl)methanamine** are highly relevant to modern drug design. The analogous (2,6-Dichlorophenyl)methylamine structure is noted for its potential in modulating biological pathways related to inflammation and neurotransmission.[\[3\]](#) This suggests that the dibromo variant is a valuable probe for similar biological targets.

The utility of this scaffold is threefold:

- **Pharmacophore Presentation:** The benzylamine core is a common feature in many biologically active molecules, interacting with receptors and enzymes.
- **Vectorial Control:** The 2,6-disubstitution pattern rigidly controls the orientation of substituents, allowing chemists to design molecules that fit precisely into a biological target's binding pocket. This is critical for optimizing potency and selectivity.
- **Metabolic Stability:** Halogen atoms, particularly bromine, are often introduced into drug candidates to block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.

While direct applications of **(2,6-Dibromophenyl)methanamine** are often proprietary, the inclusion of bromophenyl groups is a known strategy in potent, orally active drugs, such as the dual endothelin receptor antagonist Macitentan.[\[4\]](#)[\[5\]](#) This precedent underscores the value of the bromophenyl moiety in achieving desirable pharmacokinetic profiles.

## Exemplary Experimental Protocol: N-Acetylation

To demonstrate the practical application of this reagent, the following protocol outlines a standard N-acetylation reaction. This procedure is designed as a self-validating system, where

successful execution and characterization confirm the starting material's reactivity and purity.

Objective: To synthesize N-((2,6-dibromophenyl)methyl)acetamide.

Methodology:

- Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **(2,6-Dibromophenyl)methanamine** (1.0 eq., e.g., 265 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
- Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq., 167  $\mu$ L, 1.2 mmol), to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.
- Acylation: Cool the mixture to 0°C using an ice bath. Slowly add acetyl chloride (1.1 eq., 78  $\mu$ L, 1.1 mmol) dropwise via syringe. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
- Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
- Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.
- Validation: Confirm the structure of the final product using the spectroscopic methods outlined in Section 2 (NMR, IR, MS) to verify the addition of the acetyl group and the retention of the dibromophenyl core.

## Safety and Handling

As a halogenated aromatic amine, **(2,6-Dibromophenyl)methanamine** should be handled with appropriate caution. While specific toxicity data is not widely available, related compounds such as 2-bromobenzylamine are classified as harmful and corrosive.[\[6\]](#)

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.
- Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
- Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place as recommended.[\[2\]](#)

## Conclusion

**(2,6-Dibromophenyl)methanamine** is a high-value synthetic intermediate characterized by a unique combination of steric and electronic properties. Its well-defined structure, predictable spectroscopic signature, and dual reactivity at both the amine and aryl bromide positions make it an enabling tool for synthetic chemists. The strategic placement of the bromine atoms provides a robust scaffold for creating complex, three-dimensionally defined molecules, a critical requirement in the rational design of new pharmaceuticals and advanced materials. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this potent building block into their synthetic programs.

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